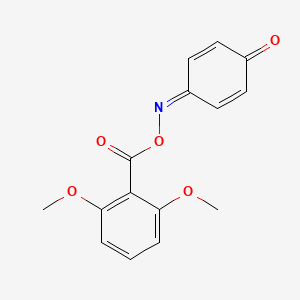
(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone, also known as BIM-1, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BIM-1 is a small molecule inhibitor that targets the protein kinases, which are involved in various cellular processes, including cell growth, differentiation, and survival.
Mecanismo De Acción
(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone targets several protein kinases, including JAK2, FLT3, and BTK, which are involved in various cellular processes. By inhibiting these kinases, (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone can disrupt the signaling pathways that promote cell growth and survival. (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone has been shown to have a potent anti-tumor effect in preclinical studies. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone has also been shown to be well-tolerated in animal models, with no significant toxicity observed. However, more research is needed to determine the long-term effects of (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone is its specificity for protein kinases, which makes it a valuable tool for studying the role of these kinases in various cellular processes. (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone can also be used to study the mechanisms of action of other kinase inhibitors and to identify potential drug targets. However, one limitation of (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the research on (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone. One area of interest is the development of more potent and selective (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone analogs that can be used in cancer treatment. Another area of interest is the study of the role of (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, the use of (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone in combination with other drugs or therapies is another potential area of research. Overall, (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone has significant potential for scientific research and has already shown promise in the field of cancer research.
Métodos De Síntesis
The synthesis of (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone involves the reaction of 2-fluorobenzaldehyde with 1-benzyl-1H-indole-3-carboxylic acid in the presence of a base and a coupling reagent. The reaction yields (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone, which is then purified using chromatography techniques. The synthesis of (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone is relatively simple and can be performed on a large scale, making it a viable option for scientific research.
Aplicaciones Científicas De Investigación
(1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone has been extensively studied for its potential applications in cancer research. The protein kinases targeted by (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone are often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting these kinases, (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone can induce cell death and reduce tumor growth. (1-benzyl-1H-indol-3-yl)(2-fluorophenyl)methanone has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and leukemia.
Propiedades
IUPAC Name |
(1-benzylindol-3-yl)-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO/c23-20-12-6-4-11-18(20)22(25)19-15-24(14-16-8-2-1-3-9-16)21-13-7-5-10-17(19)21/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOUEMCFHLKHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B5873671.png)
![methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate](/img/structure/B5873683.png)
![1-[(4-fluorophenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5873690.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)
![2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)


![5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5873735.png)

![2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide](/img/structure/B5873747.png)
![N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide](/img/structure/B5873760.png)

![2-[(2,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5873775.png)